molecular formula C13H23BO4 B12933384 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate

Cat. No.: B12933384
M. Wt: 254.13 g/mol
InChI Key: URUPDTRFRPZKKZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is a common motif in boronic esters, and an acetate group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene or alkyne under palladium-catalyzed conditions. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: Conversion to boronic acids or borates

    Reduction: Formation of boranes

    Substitution: Suzuki-Miyaura coupling reactions with halides or pseudohalides

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like THF or DMF

Major Products

    Oxidation: Boronic acids or borates

    Reduction: Boranes

    Substitution: Coupled products with various organic halides

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-yl acetate is unique due to its combination of a boronic ester and an acetate group. This combination can influence its reactivity and solubility, making it a valuable intermediate in organic synthesis and various applications in scientific research.

Properties

Molecular Formula

C13H23BO4

Molecular Weight

254.13 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enyl acetate

InChI

InChI=1S/C13H23BO4/c1-10(8-7-9-16-11(2)15)14-17-12(3,4)13(5,6)18-14/h1,7-9H2,2-6H3

InChI Key

URUPDTRFRPZKKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCCOC(=O)C

Origin of Product

United States

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